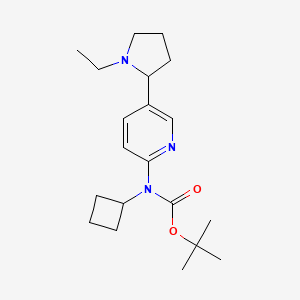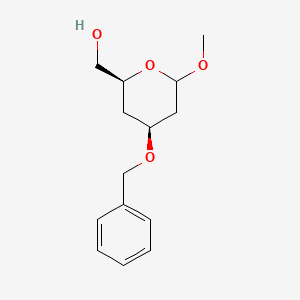![molecular formula C8H13NO B11825558 (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-carbaldéhyde est un composé bicyclique doté d'une structure unique qui comprend un atome d'azote au sein de son système cyclique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-carbaldéhyde implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à utiliser une réaction de cycloaddition où un diène et un diénophile appropriés sont mis en réaction en présence d'un catalyseur pour former la structure bicyclique. Le groupe aldéhyde est ensuite introduit par des réactions d'oxydation utilisant des réactifs tels que le chlorochromate de pyridinium (PCC) ou la périodeinane de Dess-Martin.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de cycloaddition à grande échelle suivies d'étapes d'oxydation. Le processus est optimisé pour le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu pour garantir des conditions de réaction constantes et une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
(1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé davantage en acide carboxylique à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : L'aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Réactifs et conditions courants
Oxydation : PCC, périodeinane de Dess-Martin, KMnO4, CrO3
Réduction : NaBH4, LiAlH4
Substitution : Divers nucléophiles en fonction du produit de substitution souhaité
Principaux produits formés
Oxydation : Acides carboxyliques
Réduction : Alcools
Substitution : Dérivés fonctionnalisés avec différents substituants sur l'atome d'azote
Applications De Recherche Scientifique
(1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel de ligand dans des études biochimiques, en particulier dans l'étude des mécanismes enzymatiques.
Médecine : Exploré pour ses propriétés pharmacologiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la synthèse de matériaux présentant des propriétés spécifiques, telles que les polymères et les matériaux de pointe.
Mécanisme d'action
Le mécanisme par lequel (1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-carbaldéhyde exerce ses effets dépend de son application. Dans les études biochimiques, il peut agir comme un ligand qui se lie à des enzymes ou des récepteurs spécifiques, influençant ainsi leur activité. Les cibles moléculaires et les voies impliquées peuvent varier, mais incluent souvent des interactions avec les protéines et les acides nucléiques.
Mécanisme D'action
The mechanism by which (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde exerts its effects depends on its application. In biochemical studies, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-acide carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d'un aldéhyde.
(1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-méthanol : Structure similaire mais avec un groupe alcool au lieu d'un aldéhyde.
Unicité
(1R,6S)-6-méthyl-3-azabicyclo[4.1.0]heptane-1-carbaldéhyde est unique en raison de sa structure bicyclique spécifique et de la présence d'un groupe aldéhyde, ce qui permet une large gamme de modifications chimiques et d'applications. Sa capacité à subir diverses réactions chimiques en fait un composé polyvalent en chimie synthétique et dans d'autres domaines.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-9-5-8(7,4-7)6-10/h6,9H,2-5H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
DZKVKBWJHLFEQJ-HTQZYQBOSA-N |
SMILES isomérique |
C[C@]12CCNC[C@]1(C2)C=O |
SMILES canonique |
CC12CCNCC1(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)


![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)

![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)


amino]-4-fluoro-](/img/structure/B11825541.png)

![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
